5-Cyano-2,3-dimethyl-2H-indazole
Overview
Description
“5-Cyano-2,3-dimethyl-2H-indazole” is a chemical compound with the molecular formula C10H9N3 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important in medicinal chemistry due to their presence in many bioactive compounds .
Synthesis Analysis
There are several methods for synthesizing indazole derivatives. One method involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . Another method uses a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines .
Molecular Structure Analysis
Indazoles have two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form . The structure of “this compound” would include a cyano group (-CN) and two methyl groups (-CH3) attached to the indazole base .
Chemical Reactions Analysis
The reactivity of indazoles is influenced by their tautomeric forms . The 1H-indazole form is more reactive due to its thermodynamic stability . Specific reactions involving “this compound” are not mentioned in the sources.
Scientific Research Applications
Structural and Chemical Properties
5-Cyano-2,3-dimethyl-2H-indazole is part of the indazole family, known for its significance in medicinal chemistry due to its structural similarity to natural indoles. Indazoles have been extensively studied for their diverse biological activities. The compound , with its cyano and dimethyl substitutions, offers unique electronic and steric characteristics that influence its reactivity and interaction with various biological targets.
Applications in Drug Discovery
Indazoles, including derivatives like this compound, play a crucial role in drug discovery, particularly in the development of antitumor agents. For instance, derivatives of indazole have been utilized in the synthesis of compounds like pazopanib, an antitumor agent, highlighting the scaffold's utility in creating potent therapeutic agents (Haofei Qi et al., 2010).
Synthetic Methodologies
The synthesis of 2H-indazoles, including those with specific substituents like cyano and dimethyl groups, has been a subject of significant research interest. Advances in synthetic methodologies, such as palladium-catalyzed domino reactions, have facilitated the regioselective synthesis of N-substituted indazoles, underscoring the importance of these compounds in medicinal chemistry and organic synthesis (N. Halland et al., 2009).
Photophysical Properties
Indazole derivatives are also explored for their photophysical properties. Studies have investigated the fluorescence and absorbance characteristics of various indazole compounds, which could be relevant for the development of fluorescent probes or materials with specific optical properties (J. Stockert et al., 2018).
Future Directions
Mechanism of Action
Target of Action
5-Cyano-2,3-dimethyl-2H-indazole is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . Indazole derivatives have been reported to have significant biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis cartilage, suggesting a potential anti-inflammatory effect .
Biochemical Pathways
Indazole derivatives have been reported to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The synthesis of indazole derivatives has been reported to involve various reactions, suggesting that the action of these compounds may be influenced by factors such as the presence of certain catalysts and the nature of the solvent .
Properties
IUPAC Name |
2,3-dimethylindazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-9-5-8(6-11)3-4-10(9)12-13(7)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXXAQWFGIMIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280774 | |
Record name | 2,3-Dimethyl-2H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-59-1 | |
Record name | 2,3-Dimethyl-2H-indazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-2H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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